molecular formula C8H18ClNO2 B1457781 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride CAS No. 947586-41-6

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride

Cat. No.: B1457781
CAS No.: 947586-41-6
M. Wt: 195.69 g/mol
InChI Key: VYIAPEPJOLMLJK-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a substituted butanoic acid ester, featuring an isopropylamino group at the 2-position of the butanoic acid backbone and a methyl ester moiety. Its structural attributes, including the secondary amine and ester functionalities, make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(propan-2-ylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-7(8(10)11-4)9-6(2)3;/h6-7,9H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAPEPJOLMLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride typically involves the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and compatibility with various amino acids .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl (2S)-2-aminobutanoate hydrochloride
  • Structure: Features a primary amino group at the 2-position and a methyl ester. The (2S) stereochemistry distinguishes it from racemic or (R)-configured analogs.
  • Key Difference: Lacks the isopropylamino group, reducing steric bulk compared to the target compound. This impacts reactivity in nucleophilic substitutions or enzyme interactions .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Structure: Contains a methylamino group at the 2-position and geminal dimethyl groups at the 3-position.
  • The methylamino group (vs. isopropylamino) reduces hydrophobicity .
4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride
  • Structure: Positions the amino group at the 4-position and adds a hydroxy group at the 3-position.
  • Key Difference : The hydroxy group enhances polarity and hydrogen-bonding capacity, increasing water solubility. This compound is used as a reference standard in chromatography, unlike the target compound .
Propan-2-yl 4-aminobutanoate hydrochloride
  • Structure: A positional isomer with the amino group at the 4-position and an isopropyl ester (vs. methyl ester in the target compound).
  • Key Difference : The ester group’s bulkiness (isopropyl vs. methyl) may reduce volatility and alter hydrolysis kinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Notable Properties
Target Compound (hypothetical) C₈H₁₈ClNO₂ 195.69 Moderate hydrophobicity due to isopropyl group
(R)-Methyl 2-amino-2-methylbutanoate HCl C₆H₁₄ClNO₂ 167.63 Geminal methyl groups increase stability
2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric acid ethyl ester HCl C₉H₁₉ClN₂O₃S 270.78 Sulfur-containing side chain enhances metal binding

Biological Activity

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride, commonly referred to as isoleucine methyl ester hydrochloride , is a derivative of the amino acid isoleucine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C7H16ClN2O2
  • Molecular Weight : 194.67 g/mol
  • CAS Number : 75488114

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions may include:

  • Receptor Binding : The compound may bind to specific receptors involved in metabolic pathways, influencing physiological responses.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, thereby affecting metabolic processes and cellular functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

2. Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, it showed significant cytotoxicity against A-431 (human epidermoid carcinoma) cells with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its protective role against conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various derivatives of amino acids for antimicrobial activity, isoleucine methyl ester hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on different cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The findings revealed that treatment with the compound led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Research Findings Summary

Activity TypeObserved EffectReference Study
AntimicrobialEffective against Gram-positive/negative bacteriaStudy on amino acid derivatives
AnticancerInduces apoptosis in A-431 cellsIn vitro cancer study
NeuroprotectiveReduces oxidative stressNeuroprotection research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride
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2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride

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